

Application Notes and Protocols for Studying Metabolic Syndrome with BWX 46

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Compound of Interest

Compound Name: **BWX 46**

Cat. No.: **B070951**

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These application notes provide a comprehensive overview of the use of **BWX 46**, a selective neuropeptide Y (NPY) Y5 receptor agonist, in the study of metabolic syndrome. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the role of the NPY Y5 receptor in various aspects of this complex condition.

Introduction to BWX 46 and its Relevance to Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that include central obesity, insulin resistance, hypertension, and atherogenic dyslipidemia, significantly increasing the risk for cardiovascular disease and type 2 diabetes.^[1] Neuropeptide Y (NPY), a potent orexigenic peptide, and its receptors play a crucial role in regulating food intake and energy homeostasis.^{[2][3]} Chronic central administration of NPY can induce hyperphagia, obesity, dyslipidemia, and other features of metabolic syndrome.^{[3][4]}

BWX 46 is a potent and highly selective agonist for the NPY Y5 receptor, one of the key receptors mediating the effects of NPY on feeding and metabolism. Its selectivity for the Y5 receptor makes it a valuable tool for dissecting the specific contributions of this receptor subtype to the pathophysiology of metabolic syndrome. Studies have shown that **BWX 46** can stimulate food intake and influence lipoprotein metabolism, making it a relevant compound for investigating the central regulation of metabolic processes.

Physicochemical Properties of BWX 46

| Property | Value | Reference |
|-------------------|--|-----------|
| Synonyms | ((Cys31, Nva 34)-Neuropeptide Y (27-36))2 | |
| CAS Number | 172997-92-1 | |
| Molecular Formula | C116H186N36O28S2 | |
| Molecular Weight | 2597.07 g/mol | |
| Solubility | Soluble to 10 mg/ml in water. Insoluble in H ₂ O and EtOH; ≥260.4 mg/mL in DMSO with ultrasonic. | |

Receptor Binding Affinity of BWX 46

BWX 46 exhibits high affinity and selectivity for the NPY Y5 receptor.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
|------------------|---------|-----------|-----------|
| Y5 | 0.85 | 0.85 | |
| Y1 | 42 | - | |
| Y2 | 3015 | - | |
| Y4 | 245 | - | |

Experimental Protocols

Protocol 1: In Vivo Assessment of BWX 46 on Food Intake in a Rodent Model

Objective: To determine the effect of central administration of BWX 46 on food intake in rats or mice.

Materials:

- **BWX 46**
- Sterile saline solution
- Stereotaxic apparatus
- Intracerebroventricular (ICV) cannulas
- Metabolic cages for monitoring food consumption
- Male Wistar or Sprague-Dawley rats (or C57BL/6 mice)

Procedure:

- Animal Preparation: Acclimatize animals to individual housing in metabolic cages for at least 3 days prior to the experiment. Animals should have ad libitum access to standard chow and water.
- Surgical Implantation of ICV Cannula:
 - Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
 - Secure the animal in a stereotaxic apparatus.
 - Implant a guide cannula into the third cerebral ventricle.
 - Allow animals to recover for 5-7 days post-surgery.
- **BWX 46** Administration:
 - Dissolve **BWX 46** in sterile saline to the desired concentration. A dose of 12 nmol has been previously used in rats.
 - On the day of the experiment, gently restrain the animal and inject the **BWX 46** solution (or vehicle control) through the ICV cannula over a period of 1-2 minutes.
- Food Intake Measurement:

- Immediately after injection, return the animal to its metabolic cage with a pre-weighed amount of food.
- Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
- Data Analysis:
 - Calculate the cumulative food intake at each time point.
 - Compare the food intake between the **BWX 46**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Expected Outcome: Intrahypothalamic administration of **BWX 46** is expected to gradually stimulate food intake in rats.

Protocol 2: Investigation of **BWX 46** Effects on VLDL-Triglyceride Secretion

Objective: To assess the impact of central **BWX 46** administration on the hepatic secretion of very-low-density lipoprotein (VLDL) triglycerides (TG).

Materials:

- **BWX 46**
- Sterile saline solution
- Tyloxapol (Triton WR-1339)
- Anesthetic
- Blood collection supplies (e.g., syringes, tubes with anticoagulant)
- Centrifuge
- Triglyceride assay kit

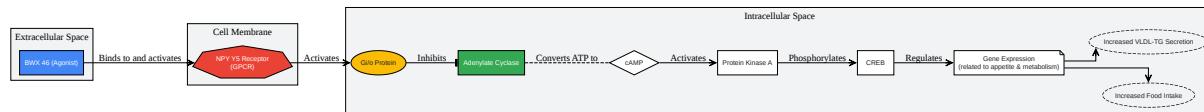
- Rats with implanted ICV and arterial cannulas

Procedure:

- Animal Preparation: Use rats previously implanted with an ICV cannula as described in Protocol 1. Additionally, implant a catheter into the carotid artery for blood sampling. Allow for a 5-7 day recovery period.
- Fasting: Fast the animals for 4 hours prior to the experiment, with free access to water.
- **BWX 46** Administration: Administer **BWX 46** (e.g., 30 µg) or vehicle via the ICV cannula.
- Inhibition of Lipolysis: 30 minutes after the **BWX 46** injection, administer tyloxapol (500 mg/kg) intravenously or intra-arterially to block the clearance of VLDL from the circulation.
- Blood Sampling: Collect blood samples from the arterial catheter at baseline (before tyloxapol injection) and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after tyloxapol administration.
- Plasma Analysis:
 - Centrifuge the blood samples to separate plasma.
 - Measure the plasma triglyceride concentration at each time point using a commercial assay kit.
- Data Analysis:
 - Plot the plasma triglyceride concentration against time for both the **BWX 46** and vehicle groups.
 - The rate of VLDL-TG secretion is determined by the slope of the linear regression of the triglyceride accumulation over time.
 - Compare the secretion rates between the two groups using a t-test.

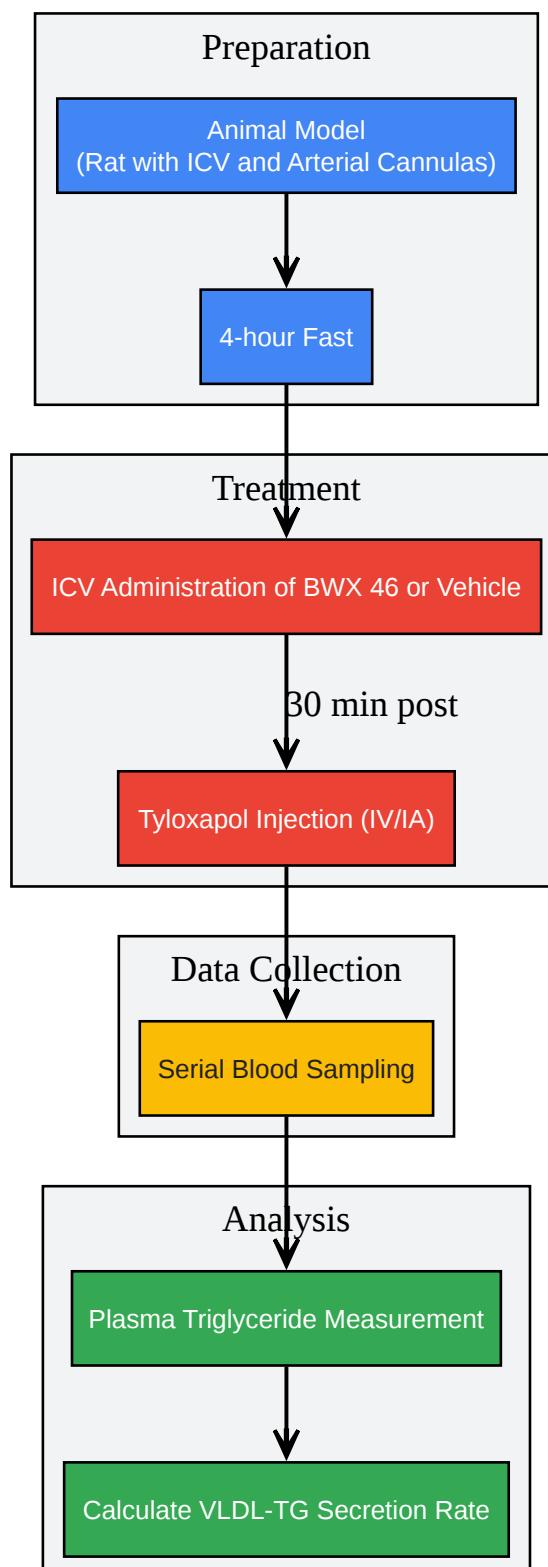
Expected Outcome: Central administration of the Y5 receptor agonist BWX-46 has been shown to increase VLDL-TG secretion.

Signaling Pathways and Workflows



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Caption: NPY Y5 Receptor Signaling Pathway Activated by **BWX 46**.

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Caption: Workflow for VLDL-Triglyceride Secretion Assay.

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